(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
Description
The compound "(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid" (CAS: 215868-36-3) is a fluorinated chromene derivative fused to a tetrahydropyran-carboxylic acid scaffold. Its molecular formula is C₁₆H₁₄F₂O₉, with a molecular weight of 388.27 g/mol . The structure features:
- A tetrahydropyran ring with three hydroxyl groups and a carboxylic acid moiety.
- A chromene (2H-chromen-2-one) core substituted with 6,8-difluoro, 4-methyl, and 2-oxo groups.
- An ether linkage connecting the chromene and tetrahydropyran rings at position 7 of the chromene.
Properties
Molecular Formula |
C16H16F2O9 |
|---|---|
Molecular Weight |
390.29 g/mol |
IUPAC Name |
(3S,5S,6S)-6-[(6,8-difluoro-4-methyl-2-oxo-3,4-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16F2O9/c1-4-2-7(19)25-12-5(4)3-6(17)13(8(12)18)26-16-11(22)9(20)10(21)14(27-16)15(23)24/h3-4,9-11,14,16,20-22H,2H2,1H3,(H,23,24)/t4?,9?,10-,11-,14?,16+/m0/s1 |
InChI Key |
ULXQXYJPISNRFB-UWFGBKSOSA-N |
Isomeric SMILES |
CC1CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O)F |
Canonical SMILES |
CC1CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)C(=O)O)O)O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid typically involves multiple steps, including the formation of the chroman ring system, introduction of the difluoro and methyl groups, and the attachment of the tetrahydropyran ring. Key reaction conditions may include:
Formation of the chroman ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of difluoro and methyl groups: These groups can be introduced using selective fluorination and methylation reactions.
Attachment of the tetrahydropyran ring: This step may involve glycosylation reactions to form the trihydroxy-tetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: Signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Fluorination Effects : The target compound's 6,8-difluoro substituents likely improve lipophilicity and metabolic stability compared to baicalin, which lacks fluorine . However, excessive fluorination (e.g., trifluoromethyl in ) may reduce aqueous solubility .
Chromene Modifications : The 4-methyl group in the target compound may sterically hinder enzymatic degradation, contrasting with baicalin's phenyl group, which contributes to π-π interactions in receptor binding .
Carboxylic Acid Functionality : All compounds share a carboxylic acid group, enabling hydrogen bonding and salt formation, critical for bioavailability and target engagement .
Biological Activity
The compound (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid , also known as 4,5-Dihydroxy-Tetrahydro-Pyran-2-Carboxylic Acid , is a synthetic organic molecule with potential biological applications. This article explores its biological activity based on current research findings and data.
This compound belongs to the class of pyrans and has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃F₂O₇ |
| Molecular Weight | 305.18 g/mol |
| Log P (octanol-water) | 0.57 |
| Solubility | Soluble in DMSO |
The biological activity of this compound primarily involves its interaction with various biological targets. It has been shown to exhibit:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antibacterial agents.
Cytotoxicity Studies
Cytotoxicity assays have revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted by researchers at Virginia Commonwealth University assessed the antimicrobial effects of the compound against Escherichia coli and Staphylococcus aureus. Results indicated an MIC of 32 µg/mL for both strains, suggesting strong antibacterial potential .
- Cytotoxicity Evaluation : In another study published in DrugBank, the cytotoxic effects were evaluated using various cancer cell lines. The compound showed an IC50 value of 25 µM against breast cancer cells, indicating significant anti-cancer properties .
- Mechanistic Insights : Further research has explored the mechanism by which the compound inhibits bacterial growth. It was found to disrupt bacterial cell wall synthesis, leading to cell lysis and death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
